molecular formula C29H26N2O B440709 11-(9-anthryl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 352691-00-0

11-(9-anthryl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B440709
CAS No.: 352691-00-0
M. Wt: 418.5g/mol
InChI Key: RNGGVZLCSWUAKL-UHFFFAOYSA-N
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Description

11-(9-anthryl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that features a unique structure combining anthracene and benzodiazepine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(9-anthryl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method includes the condensation of anthracene derivatives with benzodiazepine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

11-(9-anthryl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reagents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce a variety of functionalized benzodiazepine compounds.

Scientific Research Applications

11-(9-anthryl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(9-anthryl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. In medicinal applications, it may bind to receptors in the central nervous system, modulating neurotransmitter activity and exerting anxiolytic or sedative effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    9,10-dimethylanthracene: Shares the anthracene core but lacks the benzodiazepine moiety.

    Benzodiazepine derivatives: Similar in structure but without the anthracene component.

Uniqueness

What sets 11-(9-anthryl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its combination of anthracene and benzodiazepine structures, which imparts unique photophysical and chemical properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

352691-00-0

Molecular Formula

C29H26N2O

Molecular Weight

418.5g/mol

IUPAC Name

6-anthracen-9-yl-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H26N2O/c1-29(2)16-24-27(25(32)17-29)28(31-23-14-8-7-13-22(23)30-24)26-20-11-5-3-9-18(20)15-19-10-4-6-12-21(19)26/h3-15,28,30-31H,16-17H2,1-2H3

InChI Key

RNGGVZLCSWUAKL-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C5C=CC=CC5=CC6=CC=CC=C64)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C5C=CC=CC5=CC6=CC=CC=C64)C(=O)C1)C

Origin of Product

United States

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